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molecular formula C9H12IN B8522421 Benzeneethanamine, 4-iodo-alpha-methyl-, (alphaR)- CAS No. 76471-50-6

Benzeneethanamine, 4-iodo-alpha-methyl-, (alphaR)-

Cat. No. B8522421
M. Wt: 261.10 g/mol
InChI Key: VZPKOWYCGWOYRF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835472B2

Procedure details

9.00 g (29.69 mmol) N-[2-(4-iodo-phenyl)-1-methyl-ethyl]-acetamide (I52.1) are added to 150 mL HCl (4N) and the reaction mixture is stirred at reflux over night. Then the mixture is diluted with soda lye and extracted with EtOAc. The organic layer is dried with Na2SO4 and the solvent is removed in vacuo.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-(4-Iodo-phenyl)-1-methyl-ethylamine

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([NH:11]C(=O)C)[CH3:10])=[CH:4][CH:3]=1>Cl>[I:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH:9]([NH2:11])[CH3:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CC(C)NC(C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night
ADDITION
Type
ADDITION
Details
Then the mixture is diluted with soda lye
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
2-(4-Iodo-phenyl)-1-methyl-ethylamine
Type
Smiles
IC1=CC=C(C=C1)CC(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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